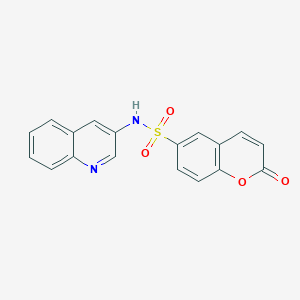![molecular formula C17H26N2O6 B15107986 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- CAS No. 88548-60-1](/img/structure/B15107986.png)
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- is a complex organic compound known for its unique structure and properties. It is a derivative of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- typically involves the reaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- involves its ability to form stable complexes with metal ions. The ether and nitrogen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating their transport or separation. This property is particularly useful in applications such as catalysis, where the compound can act as a catalyst or catalyst support.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: A simpler version without the nitrophenyl group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with a different ring size and additional nitrogen atoms.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitrophenyl group, which enhances its ability to form complexes with metal ions and provides additional functionalization options for further chemical modifications. This makes it more versatile compared to its simpler counterparts.
Propiedades
Número CAS |
88548-60-1 |
|---|---|
Fórmula molecular |
C17H26N2O6 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
13-[(4-nitrophenyl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C17H26N2O6/c20-19(21)17-3-1-16(2-4-17)15-18-5-7-22-9-11-24-13-14-25-12-10-23-8-6-18/h1-4H,5-15H2 |
Clave InChI |
LUYWKYROLNYMKY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B15107906.png)
![(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15107913.png)
![Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107920.png)
![6-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid](/img/structure/B15107924.png)
![1-{7-[4-(Dimethylamino)phenyl]-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15107930.png)
![2-[4-(2,3-dihydrobenzo[b]furan-5-ylmethyl)piperazinyl]-N-(1,2,3,4-tetrahydrona phthyl)acetamide](/img/structure/B15107941.png)

![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15107949.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107956.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107959.png)

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]a mine](/img/structure/B15107973.png)
![1-(3-chloro-4-methoxyphenyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15107988.png)
![ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate](/img/structure/B15107991.png)
